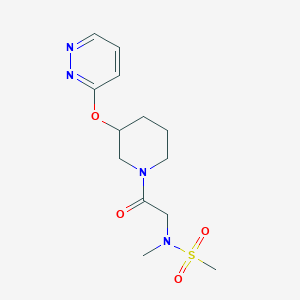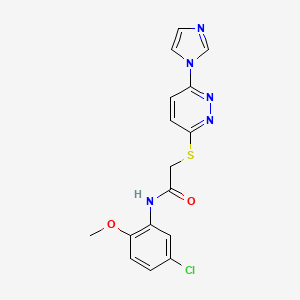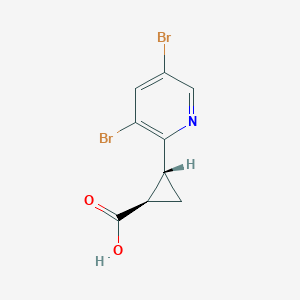![molecular formula C27H25N3O2 B2503589 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-54-7](/img/structure/B2503589.png)
8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, which is a fused heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activity.
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[ pyrazoline-4,3′(4′H)-quinoline]-5-one (8q) and 1,3-diphenylspiro[pyrazolone-quinoline] 8r can be synthesized from the catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one in alcohols or by interaction with appropriate aldehydes and ketones . Although the specific synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is not detailed, the methods described could potentially be adapted for its synthesis by choosing suitable precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazoline ring fused to a quinoline moiety. The derivatives often contain various substituents that can significantly affect their chemical behavior and interaction with biological targets. The structure is typically confirmed using spectroscopic methods such as mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) .
Chemical Reactions Analysis
The reactivity of pyrazoloquinoline derivatives can be influenced by the substituents present on the rings. For example, the presence of an ethoxy group and a methoxyphenylmethyl moiety could affect the electron density and steric hindrance, thereby influencing the compound's participation in chemical reactions. The literature describes the use of microwave-assisted synthesis to enhance the reaction rate and improve yields of related compounds, which could be applicable to the synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline are not provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. The physical properties are important for the compound's potential application in pharmaceuticals, where solubility and stability are crucial for bioavailability and shelf life .
Aplicaciones Científicas De Investigación
Supramolecular Aggregation
Research into dihydrobenzopyrazoloquinolines, a related class of compounds, explores how substitutions affect the dimensionality of supramolecular aggregation. Molecules linked by hydrogen bonds and arene interactions form cyclic dimers, sheets, and complex frameworks, suggesting potential in materials science and molecular engineering (Portilla et al., 2005).
Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds have been tested for their antibacterial and antifungal activities, indicating their potential use in developing new treatments for infections (Holla et al., 2006).
Synthesis Methods
A practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been presented. This compound is an important intermediate for pharmaceutically active compounds, showcasing the importance of efficient synthesis methods for complex organic molecules (Bänziger et al., 2000).
Heterocyclic Synthesis
The synthesis of pyrazolo[3,4-c]quinoline derivatives highlights advancements in creating condensed heterotricycles. These compounds have potential applications in pharmaceuticals and organic electronics due to their unique structural and electronic properties (Nagarajan & Shah, 1992).
"On Water" Synthesis
An environmentally friendly "on water" protocol for synthesizing heterocyclic ortho-quinones has been developed. This method underscores the significance of green chemistry in synthesizing complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Rajesh et al., 2011).
Mecanismo De Acción
Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Propiedades
IUPAC Name |
8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-21-13-14-24-22(15-21)27-23(26(28-29-27)19-11-9-18(2)10-12-19)17-30(24)16-20-7-5-6-8-25(20)31-3/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZYBGRKOCZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)


![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)
![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)
